molecular formula C19H21NO2 B5301397 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one

Cat. No. B5301397
M. Wt: 295.4 g/mol
InChI Key: GYLUZJQDEGALKO-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one, also known as A-366, is a synthetic compound that belongs to the family of beta-keto amphetamines. It is a potent and selective dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is essential for proper dopamine signaling in the brain. This compound inhibits DAT, leading to an increase in dopamine levels in the synaptic cleft, which results in increased dopamine signaling. This increased signaling is responsible for the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
The increased dopamine signaling resulting from this compound's inhibition of DAT has several biochemical and physiological effects. In animal models of Parkinson's disease, this compound has been shown to increase dopamine levels in the striatum, which is responsible for motor function. This increase in dopamine levels leads to improved motor function in these animals. In animal models of ADHD, this compound has been shown to improve cognitive function, specifically attention and impulsivity. Additionally, this compound has been shown to reduce cocaine self-administration in animal models of cocaine addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is its selectivity for DAT. This selectivity makes it a potentially safer and more effective treatment option compared to other non-selective dopamine reuptake inhibitors. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one. One potential direction is to study its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the development of more water-soluble analogs of this compound could potentially improve its efficacy and safety for clinical use.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its selectivity for DAT makes it a potentially safer and more effective treatment option compared to other non-selective dopamine reuptake inhibitors. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential use in the treatment of other neurological disorders.

Synthesis Methods

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetone with 1-phenylethylamine in the presence of sodium borohydride to obtain the intermediate, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-propanol. This intermediate is then oxidized using Jones reagent to obtain the final product, this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown promising results in improving motor function in animal models of Parkinson's disease. It has also been shown to improve cognitive function in animal models of ADHD. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, specifically cocaine addiction.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(1-phenylethylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(20-15(2)16-7-5-4-6-8-16)13-19(21)17-9-11-18(22-3)12-10-17/h4-13,15,20H,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUZJQDEGALKO-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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